1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide
Description
Properties
IUPAC Name |
1-benzyl-1,3-bis[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N.BrH/c1-33(2,3)31-18-14-27(15-19-31)23-30-13-10-22-35(26-30,24-28-11-8-7-9-12-28)25-29-16-20-32(21-17-29)34(4,5)6;/h7-9,11-12,14-21,30H,10,13,22-26H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPAIKPKLYUIDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl bromide, which is a key intermediate.
Reaction with Piperidine: The bromide is then reacted with piperidine to form the piperidinium core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as iodide or cyanide, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Substitution Reactions: The benzyl groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents used in these reactions include potassium iodide, sodium cyanide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
Conductive Polymers
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide has been investigated as a dopant in conductive polymers. Its quaternary ammonium structure enhances the conductivity of polymers when used in organic electronic devices. Studies indicate that incorporating this compound can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Nanocomposites
Research has shown that this compound can be utilized to create nanocomposites with enhanced mechanical and thermal properties. The incorporation of piperidinium derivatives into polymer matrices results in improved dispersion of nanoparticles, leading to better performance in applications such as coatings and structural materials .
Medicinal Chemistry
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Its mechanism of action may involve disruption of microbial cell membranes due to its cationic nature. This characteristic positions it as a potential candidate for developing new antimicrobial agents .
Drug Delivery Systems
The compound's ability to form ionic complexes with various drugs enhances its utility in drug delivery systems. Research indicates that it can facilitate the transport of therapeutic agents across biological membranes, thereby improving bioavailability and therapeutic efficacy .
Electrochemistry
Electrochemical Sensors
The compound has been explored for use in electrochemical sensors due to its redox-active properties. It can serve as a mediator in the detection of various analytes, including glucose and other biomolecules. The incorporation into sensor platforms allows for enhanced sensitivity and selectivity .
Battery Technology
In battery applications, this compound has been studied as an electrolyte additive. Its presence improves ionic conductivity and stability of the electrolyte solution, contributing to better overall battery performance .
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of piperidinium bromide derivatives, which share a quaternary ammonium core but differ in substituents and backbone complexity. Key structural analogs include:
- Key Observations: The target compound lacks the steroid backbone of vecuronium analogs, focusing instead on aromatic substituents. This suggests divergent biological targets, as steroid-based piperidinium bromides (e.g., vecuronium) bind nicotinic acetylcholine receptors in neuromuscular junctions .
Physicochemical Properties
- Lipophilicity: The tert-butyl groups in the target compound increase logP (octanol-water partition coefficient) compared to hydroxy- or acetyloxy-substituted analogs (e.g., vecuronium derivatives), favoring prolonged half-lives and tissue retention.
- Solubility : Quaternary ammonium salts generally exhibit high water solubility due to ionic character. However, bulky tert-butyl groups may reduce aqueous solubility relative to smaller substituents like hydroxy groups .
- Stability : The tert-butyl groups likely confer resistance to enzymatic hydrolysis, contrasting with acetyloxy groups in vecuronium derivatives, which are prone to esterase-mediated metabolism .
Pharmacological Activity (Inferred from Structural Analogues)
- Neuromuscular Blockade : Unlike vecuronium derivatives, the target compound’s lack of a steroid backbone suggests minimal activity at neuromuscular junctions.
- Antimicrobial Activity : Quaternary ammonium compounds with aromatic substituents often disrupt microbial membranes, suggesting possible bacteriostatic effects.
Biological Activity
1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide (C34H46BrN) is a synthetic compound with notable biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidinium core with two bulky tert-butylbenzyl substituents. Its molecular weight is approximately 548.64 g/mol, and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidinium compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds suggest potent antibacterial effects, which may extend to this compound as well .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar piperidinium derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The cytotoxicity was often assessed using the MTT assay, revealing IC50 values in the micromolar range for effective compounds. The mechanism of action typically involves apoptosis induction through cell cycle arrest and inhibition of tubulin polymerization .
The biological activity of this compound is believed to involve several biochemical pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at specific phases (sub-G1 and G2/M) .
- Tubulin Interaction : Some studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest .
- Antibacterial Mechanisms : The exact mechanisms remain under investigation, but they may involve disruption of bacterial cell membrane integrity or interference with essential metabolic pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxic effects on MCF-7 cells; IC50 = 5 µM. |
| Study B | Demonstrated antimicrobial activity against E. coli with MIC = 25 µg/mL. |
| Study C | Investigated apoptosis mechanisms in HeLa cells; confirmed cell cycle arrest at G2/M phase. |
Detailed Research Findings
In a study focusing on related compounds, it was found that modifications to the piperidinium core significantly influenced biological activity. For example:
- Compounds with longer alkyl chains exhibited increased cytotoxicity.
- Substituents at the para position of the benzyl groups were crucial for enhancing antimicrobial efficacy.
Q & A
Q. Table 1: Synthesis and Characterization of Analogous Piperidinium Salts
| Compound ID | Reagents | Solvent | Reaction Time | Yield (%) | Characterization Methods |
|---|---|---|---|---|---|
| 8b () | 4-Nitrobenzyl bromide | CHCl₃ | Reflux, 24h | 65 | NMR, IR, HRMS |
| 9c () | Benzyl bromide | CHCl₃ | Reflux, 18h | 72 | NMR, IR, HRMS |
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- 1H/13C NMR : Essential for confirming the substitution pattern on the piperidinium core. For example, benzyl protons appear as multiplet signals at δ 7.2–7.4 ppm, while tert-butyl groups show singlet peaks near δ 1.3 ppm .
- HRMS : Validates the molecular formula (e.g., [M⁺] peak matching C₃₄H₄₈BrN₂⁺).
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities, as seen in structurally related benzimidazolium salts .
How can researchers optimize synthesis to improve yield and purity?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to CHCl₃.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can improve alkylation efficiency.
- Stoichiometry : A 2:1 molar ratio of 4-(tert-butyl)benzyl bromide to the piperidine precursor ensures complete bis-alkylation .
- Purification : Gradient recrystallization in mixed solvents (e.g., ethyl acetate/hexane) enhances purity.
How to design experiments to evaluate its biological activity against parasitic infections?
Q. Advanced
- In vitro assays : Test against Plasmodium falciparum (malaria) or Trypanosoma cruzi (Chagas disease) using standardized protocols (e.g., SYBR Green I assay).
- Dose-response curves : Calculate IC₅₀ values and compare to reference drugs (e.g., chloroquine for antiplasmodial activity) .
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or protease inhibition assays for target validation.
Q. Table 2: Biological Activity of Structural Analogs
| Compound ID | Target Pathogen | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| 8b () | P. falciparum | 2.3 | Chloroquine: 0.8 |
| 9c () | T. brucei | 5.1 | Suramin: 1.2 |
How to address discrepancies in reported biological activities of structurally similar compounds?
Q. Advanced
- Standardized assays : Ensure consistent parasite strains, incubation times, and readout methods (e.g., luminescence vs. microscopy).
- Structural modulation : Compare analogs with varied substituents (e.g., nitro vs. tert-butyl groups) to identify pharmacophores. For example, tert-butyl groups enhance lipophilicity, potentially improving membrane penetration .
- Meta-analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR).
What are the recommended storage conditions to ensure compound stability?
Q. Methodological
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quaternary ammonium group.
- Light sensitivity : Protect from UV exposure by using amber glass vials .
What computational methods can predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model binding to Plasmodium dihydroorotate dehydrogenase (DHODH) or Trypanosoma tubulin.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with bioactivity data.
What are the potential research applications based on structural analogs?
Q. Basic
- Antiparasitic agents : Prioritize lead optimization for neglected tropical diseases.
- Ion transporters : Study its role as a cationic surfactant in membrane permeability assays.
- Chiral catalysts : Explore applications in asymmetric synthesis due to its rigid piperidinium core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
